Vinylmethylsiloxane-dimethylsiloxane copolymers, trimethylsiloxy terminated, silanol terminated

Description

Vinylmethylsiloxane-dimethylsiloxane copolymers are hybrid silicones combining dimethylsiloxane (DMS) backbone units with vinylmethylsiloxane (VMS) pendant or terminal groups. These copolymers are terminated either with inert trimethylsiloxy (-OSi(CH₃)₃) groups or reactive silanol (-SiOH) groups, which dictate their chemical behavior and applications .

Key Properties:

- Molecular Weight (MW): Ranges from 28,000 to 50,000 g/mol for trimethylsiloxy-terminated versions, while silanol-terminated variants can reach up to 400,000 g/mol .

- Viscosity: Typically 700–1,200 cSt for trimethylsiloxy-terminated copolymers; silanol-terminated polymers exhibit broader viscosity ranges depending on MW .

- Functionality: Vinyl groups (~7–8% content) enable crosslinking via hydrosilylation, while silanol groups participate in condensation reactions .

Applications:

Properties

IUPAC Name |

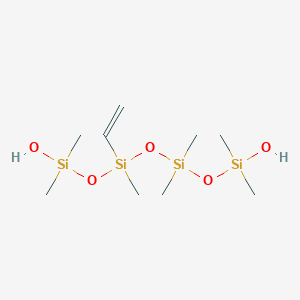

ethenyl-[hydroxy(dimethyl)silyl]oxy-[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-methylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H26O5Si4/c1-9-18(8,13-16(4,5)11)14-17(6,7)12-15(2,3)10/h9-11H,1H2,2-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMRUHVVTGKWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O)O[Si](C)(C)O[Si](C)(C=C)O[Si](C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H26O5Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67923-19-7 | |

| Record name | Siloxanes and Silicones, di-Me, Me vinyl, hydroxy-terminated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Siloxanes and Silicones, di-Me, Me vinyl, hydroxy-terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vinylmethylsiloxane-dimethylsiloxane copolymers typically involves the polymerization of vinylmethylsiloxane and dimethylsiloxane monomers. The reaction is often catalyzed by platinum-based catalysts through a hydrosilylation reaction, where the vinyl groups react with hydrosiloxane groups . The reaction conditions usually include:

Temperature: 50-130°C for low-temperature vulcanizing (LTV) and above 130°C for high-temperature vulcanizing (HTV).

Catalysts: Platinum complexes in alcohol, xylene, or cyclic vinylsiloxanes.

Reaction Medium: Solvents like xylene or alcohols to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of these copolymers involves large-scale polymerization reactors where the monomers and catalysts are mixed under controlled conditions. The process is typically carried out in two parts:

Part A: Contains the vinyl-containing silicone and the platinum catalyst.

Chemical Reactions Analysis

Types of Reactions

Vinylmethylsiloxane-dimethylsiloxane copolymers undergo various chemical reactions, including:

Hydrosilylation: Reaction with hydrosiloxane groups in the presence of platinum catalysts.

Peroxide-activated cure: Involves peroxide-induced free-radical coupling between vinyl and methyl groups.

Common Reagents and Conditions

Hydrosilylation: Platinum catalysts, temperatures between 50-130°C.

Peroxide-activated cure: Peroxides as initiators, temperatures around 25-30°C higher than the initial curing temperature.

Major Products

The major products formed from these reactions include crosslinked silicone elastomers, which are used in various applications such as sealants, adhesives, and coatings .

Scientific Research Applications

Industrial Applications

1.1. Crosslinkers in Elastomers

Vinylmethylsiloxane-dimethylsiloxane copolymers serve as effective crosslinkers in silicone elastomers. They are particularly utilized in platinum-catalyzed and peroxide-cured systems, enhancing the mechanical properties of the final product. The copolymers improve the elasticity and durability of elastomers used in automotive and aerospace applications .

1.2. Coatings and Sealants

These copolymers are used in formulating advanced coatings and sealants due to their excellent adhesion properties and resistance to environmental factors. For instance, they can be applied as functional coatings on hydrophobic substrates to enhance mechanical performance while providing a protective layer against corrosion and wear .

Biomedical Applications

2.1. Medical Devices

In the biomedical field, vinylmethylsiloxane-dimethylsiloxane copolymers are employed in the manufacture of medical devices. Their biocompatibility and flexibility make them ideal for applications such as catheters and implants. The copolymers can be modified to include functional groups that enhance their interaction with biological tissues .

2.2. Drug Delivery Systems

The copolymers have been explored for use in drug delivery systems due to their ability to form hydrogels that can encapsulate therapeutic agents. These systems allow for controlled release, improving the efficacy of treatments while minimizing side effects .

Consumer Products

3.1. Personal Care Products

Vinylmethylsiloxane-dimethylsiloxane copolymers are incorporated into personal care products such as lotions and creams because they provide a silky feel and improve spreadability on the skin. Their non-greasy nature enhances user experience while ensuring product stability .

3.2. Household Products

These copolymers are also found in household products like detergents and cleaners, where they contribute to improved surface wetting and cleaning efficiency. Their ability to reduce surface tension makes them effective in formulations designed for tough stain removal .

Case Study 1: Functional Silicone Coatings

A study demonstrated the development of a versatile silicone coating using vinylmethylsiloxane-dimethylsiloxane copolymer coupled with trichlorosilane (TCS). The resulting PVMS-TCS copolymer exhibited adjustable mechanical properties based on TCS ratios, showcasing its potential for customizable coatings on various substrates .

Case Study 2: Biomedical Device Development

Research highlighted the use of these copolymers in creating biocompatible coatings for medical devices, which significantly improved their performance in terms of reduced friction during insertion and enhanced tissue compatibility .

Mechanism of Action

The mechanism of action of vinylmethylsiloxane-dimethylsiloxane copolymers involves the formation of crosslinked networks through hydrosilylation and peroxide-activated curing reactions. The vinyl groups react with hydrosiloxane groups in the presence of platinum catalysts, forming stable Si-C bonds. This crosslinking enhances the mechanical properties and thermal stability of the resulting elastomers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Vinyl-Terminated Polydimethylsiloxanes (PDMS)

- Molecular Weight: Lower MW (~4,700–63,000 g/mol) compared to VMS-DMS copolymers .

- Viscosity: Wide range (2–165,000 cSt), enabling tailored flow properties .

- Reactivity: Vinyl groups facilitate crosslinking but lack the pendant reactivity of VMS units.

- Applications: Crosslinking agents in silicone rubbers and lubricants .

Silanol-Terminated PDMS

- Structure: Hydroxyl-terminated PDMS without vinyl or methylvinyl units.

- Molecular Weight: High MW (up to 400,000 g/mol), enhancing mechanical strength in cured products .

- Reactivity: Silanol groups react with silanes or alkoxysilanes, enabling condensation curing .

- Applications: Reinforcing resins in elastomers, adhesives, and coatings .

Diphenylsiloxane-Dimethylsiloxane Copolymers

- Structure: Incorporates diphenylsiloxane (DPS) units for enhanced thermal stability.

- Properties: Higher refractive index and thermal resistance compared to VMS-DMS copolymers .

- Applications: High-temperature elastomers and optical materials .

Silane-Terminated Prepolymers (STP)

- Structure: Polyether/polyurethane backbones terminated with alkoxysilyl groups.

- Reactivity: Moisture-curable via silanol condensation, avoiding platinum catalysts .

- Applications: One-component adhesives and sealants in construction/automotive industries .

Comparative Data Table

Biological Activity

Vinylmethylsiloxane-dimethylsiloxane copolymers, specifically those that are trimethylsiloxy terminated and silanol terminated, are a class of silicone compounds with diverse applications in various industries, including biomedical fields. Understanding their biological activity is crucial for assessing their safety and efficacy in applications such as drug delivery systems, medical devices, and cosmetic formulations.

Synthesis and Properties

The synthesis of vinylmethylsiloxane-dimethylsiloxane copolymers involves copolycondensation processes that can be tailored to achieve specific molecular weights and functional properties. Research has shown that these copolymers can be synthesized through methods such as radical polymerization and anionic polymerization, allowing for controlled molecular weight and composition .

Key Properties

- Molecular Weight Range : Typically between 1500 and 20,000 g/mol.

- Functional Groups : Presence of vinyl groups enhances crosslinking potential during curing processes.

- Thermal Stability : Vinylmethylsiloxane copolymers exhibit improved thermal stability compared to traditional polydimethylsiloxanes (PDMS) due to the presence of vinyl groups in their structure .

Biological Activity

The biological activity of these copolymers can be assessed through various studies focusing on their interaction with biological systems.

Toxicological Studies

Recent studies have indicated that some siloxanes may exhibit endocrine-disrupting properties and potential reproductive toxicity. For instance, compounds such as decamethylcyclopentasiloxane (D5) have been shown to affect hormonal balance and reproductive health in animal models . However, the specific biological effects of vinylmethylsiloxane-dimethylsiloxane copolymers require further investigation.

Biocompatibility

Biocompatibility studies are essential for evaluating the safety of these materials for medical applications. Research indicates that siloxanes generally demonstrate low toxicity levels, with no significant irritation or sensitization effects reported in skin contact tests . Additionally, some studies suggest that these copolymers can enhance cell adhesion and proliferation, making them suitable for use in tissue engineering applications.

Case Studies

Q & A

Q. How to design copolymers for hybrid organic-siloxane systems with tailored permeability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.